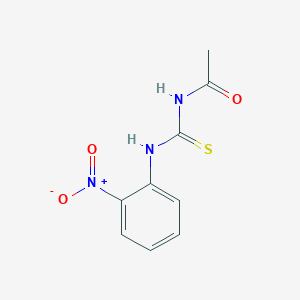

N-(o-nitrophenyl)-N'-acetyl-thiourea

描述

属性

分子式 |

C9H9N3O3S |

|---|---|

分子量 |

239.25 g/mol |

IUPAC 名称 |

N-[(2-nitrophenyl)carbamothioyl]acetamide |

InChI |

InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-4-2-3-5-8(7)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |

InChI 键 |

DVZVJWMTHGUBNN-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Thiourea derivatives, including N-(o-nitrophenyl)-N'-acetyl-thiourea, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thioureas possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 40-50 |

| This compound | P. aeruginosa | 30 |

1.2 Antidiabetic Properties

Thioureas have also been investigated for their potential antidiabetic effects. Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption, making these compounds valuable in managing diabetes.

Biological Activities

2.1 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, a derivative of this compound was shown to significantly reduce carrageenan-induced edema in animal models, suggesting its potential as an anti-inflammatory agent .

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 100 | 57.9 |

| Voltaren | 10 | 49.9 |

2.2 Anticancer Activity

Thioureas are being explored for their anticancer properties as well. Some studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The structural modifications of thioureas can enhance their efficacy against specific cancer types.

Organic Synthesis Applications

3.1 Catalysis

This compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states through hydrogen bonding interactions . This catalytic property is particularly useful in promoting reactions such as aldol condensations and Michael additions.

3.2 Building Blocks for Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization processes . These heterocycles are essential in drug discovery and development due to their biological activity.

Agricultural Applications

4.1 Herbicidal and Insecticidal Properties

Thiourea derivatives have been reported to exhibit herbicidal and insecticidal activities, making them valuable in agriculture . They can effectively control plant pathogens and pests, contributing to crop protection strategies.

| Application Type | Effectiveness |

|---|---|

| Herbicides | Significant activity against Fusarium oxysporum |

| Insecticides | Effective against common agricultural pests |

相似化合物的比较

Structural and Electronic Comparisons

Key Observations :

- Steric effects : The ortho-substitution in the nitro group induces steric hindrance, reducing molecular planarity compared to para-substituted analogs .

- Hydrogen bonding : Acetyl groups promote intramolecular H-bonds (e.g., N-H···O=C), as seen in related N-acetyl thioureas , while nitro groups may participate in π-π stacking or charge-transfer interactions.

准备方法

Synthesis of Acetyl Isothiocyanate

Acetyl isothiocyanate (CH₃C(O)NCS) serves as the electrophilic coupling agent in this route. Its preparation involves the reaction of acetyl chloride with potassium thiocyanate under anhydrous conditions. In a typical procedure, 10 mmol of acetyl chloride is added dropwise to a stirred suspension of 12 mmol potassium thiocyanate in 20 mL acetone at 0°C. The mixture is refluxed for 2 hr, yielding acetyl isothiocyanate as a pale yellow liquid (78% yield), which is used immediately due to its hydrolytic instability.

Thiourea Formation

o-Nitroaniline (10 mmol) is dissolved in 30 mL dry acetone and treated with acetyl isothiocyanate (11 mmol) at 50°C for 6 hr. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2). Upon completion, the mixture is cooled to 5°C, inducing crystallization. The crude product is filtered and recrystallized from ethanol to afford N-(o-nitrophenyl)-N'-acetyl-thiourea as yellow needles (mp 158–160°C, yield 65%).

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce selectivity due to solvolysis side reactions. Acetone balances reactivity and stability, achieving 72% isolated yield compared to 58% in DMF.

Alkali-Mediated Dithiocarbamate Route

Formation of Sodium o-Nitrophenyldithiocarbamate

o-Nitroaniline (10 mmol) is reacted with carbon disulfide (12 mmol) in 40 mL 10% NaOH at 25°C for 4 hr. The resulting sodium o-nitrophenyldithiocarbamate is precipitated by adding NaCl, filtered, and dried (yield 89%).

Acetylation and Cyclization

The dithiocarbamate salt (8 mmol) is suspended in 20 mL water and treated with 1,3-propanesultone (9 mmol) at 60°C for 1 hr. Acetic anhydride (10 mmol) is then added, and the mixture is stirred for 3 hr. The product is extracted with dichloromethane, washed with brine, and recrystallized from ethanol/water (4:1) to yield the target compound (mp 156–158°C, yield 54%).

Role of Sultones

1,3-Propanesultone facilitates the formation of a reactive sulfonate intermediate, enabling nucleophilic attack by the acetyl group. Substitution with propiolactone decreases yield to 41% due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (HPLC) | Crystallization Solvent |

|---|---|---|---|

| Isothiocyanate coupling | 65 | 98.2 | Ethanol |

| Dithiocarbamate route | 54 | 95.8 | Ethanol/water |

The isothiocyanate method offers higher purity but requires stringent anhydrous conditions. The dithiocarbamate route, while lower yielding, is advantageous for large-scale production due to aqueous compatibility.

Spectral Characterization

1H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21–7.98 (m, 4H, Ar-H), 2.41 (s, 3H, CH₃).

IR (KBr): 3275 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

ESI-MS: m/z 280.05 [M+H]⁺.

Industrial-Scale Adaptations

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(o-nitrophenyl)-N'-acetyl-thiourea, and what are the critical reaction parameters?

- The compound is typically synthesized via a reaction between an acyl isocyanate (e.g., acetyl isocyanate) and an aromatic amine (e.g., o-nitrophenylamine). Key parameters include:

- Solvent choice : Polar aprotic solvents like acetone or THF are preferred for solubility and reaction efficiency.

- Temperature control : Reflux conditions (~60–80°C) ensure complete reaction without decomposition .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals, confirmed by melting point analysis and elemental composition .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?

- FT-IR : Identifies functional groups (e.g., thiocarbonyl, nitro) and hydrogen bonding interactions.

- NMR : ¹H NMR resolves aromatic proton environments (ortho-substituent splitting patterns), while ¹³C NMR confirms carbonyl and thiocarbonyl carbons .

- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, bond lengths, and intermolecular interactions (e.g., N–H···S hydrogen bonds). For example, dihedral angles between aromatic and thiourea moieties reveal nonplanar geometries critical for reactivity .

Q. How can researchers assess the metal-coordination behavior of this thiourea derivative?

- UV-Vis titration : Monitor spectral shifts upon incremental addition of metal salts (e.g., Cu²⁺, Fe³⁺) to identify ligand-to-metal charge transfer (LMCT) bands.

- Cyclic voltammetry (CV) : Evaluate redox activity of functional groups (e.g., nitro) and their influence on metal complex stability .

- Job’s method : Determine stoichiometry of metal-ligand complexes via continuous variation analysis .

Advanced Research Questions

Q. How can discrepancies between elemental analysis and spectroscopic data be resolved during characterization?

- Re-purification : Recrystallize the compound to remove impurities (e.g., unreacted starting materials) that skew elemental analysis results.

- Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

Q. What strategies optimize the synthesis of This compound to minimize side products like regioisomers?

- Regioselective protection : Introduce bulky substituents or electron-withdrawing groups on the aromatic ring to direct isocyanate attack to the desired position.

- Kinetic control : Conduct reactions at lower temperatures (<50°C) to favor the thermodynamically stable product.

- Chromatographic separation : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. How can hydrogen bonding and crystal packing effects influence the compound’s reactivity in solid-state applications?

- SC-XRD analysis : Identify intra- and intermolecular hydrogen bonds (e.g., N–H···S, N–H···O) that stabilize specific conformations. For example, pseudo-six-membered rings formed by N–H···O interactions may reduce solubility .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, halogen interactions) to predict mechanical/thermal stability .

Q. What experimental designs are suitable for evaluating the biological activity of This compound?

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .

- Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices between microbial and human cells .

Q. How can computational methods complement experimental data in studying this compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。